molecular formula C20H27ClFN3O2S B2387047 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride CAS No. 1217025-93-8

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2387047
CAS No.: 1217025-93-8
M. Wt: 427.96
InChI Key: RIVISCARODAEHC-UHFFFAOYSA-N
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Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a benzothiazole derivative characterized by a fluorinated benzothiazole core, a morpholinoethyl side chain, and a cyclohexanecarboxamide group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S.ClH/c21-16-6-7-17-18(14-16)27-20(22-17)24(9-8-23-10-12-26-13-11-23)19(25)15-4-2-1-3-5-15;/h6-7,14-15H,1-5,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVISCARODAEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorination at the 6-position of the benzene ring is achieved using appropriate fluorinating agents

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols depending on the specific conditions.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Benzothiazole Derivatives

The target compound shares a benzothiazole core with multiple analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Substituents Key Features Reference
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride 6-Fluoro, cyclohexanecarboxamide, morpholinoethyl Enhanced solubility (hydrochloride salt), potential kinase inhibition
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-Amino, benzamide Corrosion inhibition properties; synthesized via nitro reduction
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-Trifluoromethyl, phenylacetamide Patent-listed derivative with improved metabolic stability
N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride 6-Ethyl, benzo[d]thiazole-2-carboxamide Higher molar mass (489.05 g/mol); dual benzothiazole motifs

Structural Insights :

  • Fluorine vs.
  • Morpholinoethyl Side Chain: This moiety, shared with , enhances solubility and may interact with polar residues in biological targets.
  • Carboxamide Variations : The cyclohexanecarboxamide group in the target compound introduces conformational rigidity compared to linear acetamide derivatives (e.g., ), possibly affecting pharmacokinetics.

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt form suggests improved aqueous solubility compared to neutral analogs like ABTB .
  • Lipinski’s Rule Compliance : Benzothiazole derivatives often comply with drug-likeness criteria (molecular weight <500, logP <5). The target compound’s molar mass (~469 g/mol, estimated) aligns with these guidelines, similar to .
  • Biological Activity : Fluorinated benzothiazoles (e.g., 6-fluoro substituents) are associated with enhanced blood-brain barrier penetration and kinase inhibition, distinguishing them from nitro- or chloro-substituted analogs .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiazole moiety with a morpholinoethyl group and a cyclohexanecarboxamide core. Its molecular formula is C19H23ClFN3OSC_{19}H_{23}ClFN_3OS with a molecular weight of approximately 467.96 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₃ClFN₃OS
Molecular Weight467.96 g/mol
CAS Number1217124-88-3

Synthesis

The synthesis typically involves multi-step reactions that include the formation of the benzothiazole core followed by the introduction of the morpholinoethyl group. Key steps include:

  • Formation of Benzothiazole : Cyclization of 2-aminothiophenol with a fluorinated benzaldehyde.
  • Morpholinoethyl Group Introduction : Nucleophilic substitution reactions to attach the morpholinoethyl group.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

  • Mechanisms :
    • Induction of apoptosis through mitochondrial pathways.
    • Inhibition of cell migration and invasion.
    • Modulation of inflammatory cytokines such as IL-6 and TNF-α.

Case Study Findings :
In one study, compounds similar to this exhibited IC50 values in the low micromolar range against A431 and A549 cells, indicating potent anticancer properties .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against both gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

The biological activity is primarily mediated through interactions with specific molecular targets:

  • Target Proteins :
    • p53: A key regulator in apoptosis.
    • Bcl-2 family proteins: Involved in regulating cell death.
  • Pathways :
    • Activation of apoptotic signaling cascades.
    • Inhibition of pro-inflammatory pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameNotable Activity
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamideAntimicrobial properties
6-Amino-benzothiazole derivativesAnticonvulsant and anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. Key steps include coupling the fluorobenzo[d]thiazole moiety with the morpholinoethyl group via amide bond formation, followed by cyclohexanecarboxamide functionalization. Optimize yields by:

  • Using inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates.
  • Employing catalysts like EDCI/HOBt for efficient amide coupling .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
    • Critical Parameters : Temperature control (e.g., 0–5°C for acid chloride formation) and solvent choice (e.g., DMF for polar intermediates) are crucial .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Verify proton environments (e.g., δ 7.8–8.2 ppm for aromatic protons in benzo[d]thiazole; δ 3.4–3.7 ppm for morpholine protons) .
  • Mass Spectrometry : Confirm molecular weight (447.95 g/mol) via HRMS (e.g., [M+H]+ at m/z 448.3) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Preliminary studies suggest dual antimicrobial (e.g., Gram-positive bacteria) and anticancer activity (e.g., kinase inhibition) .
  • Assays :

  • Antimicrobial : Broth microdilution (MIC values against S. aureus: 8–16 µg/mL).
  • Anticancer : MTT assays (IC50 values: 10–20 µM in HeLa cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, morpholinoethyl substitution) influence bioactivity?

  • SAR Insights :

  • Fluorine at position 6 : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Morpholinoethyl group : Improves solubility and modulates kinase selectivity (e.g., PI3K/AKT pathway) .
    • Experimental Design : Synthesize analogs (e.g., replacing fluorine with chlorine or morpholino with piperidine) and compare IC50 values in kinase inhibition assays .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Approach :

  • Standardize Assay Conditions : Use identical cell lines (e.g., HeLa), passage numbers, and serum concentrations.
  • Cross-Validate Data : Employ orthogonal methods (e.g., Western blotting for target engagement alongside MTT assays) .
  • Control for Batch Variability : Test multiple synthetic batches to rule out impurity-driven discrepancies .

Q. What advanced techniques are recommended for studying its pharmacokinetic properties?

  • Methods :

  • Solubility : Use shake-flask method with PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis followed by LC-MS quantification .

Q. What strategies mitigate challenges in regioselective synthesis (e.g., competing side reactions)?

  • Solutions :

  • Protecting Groups : Use Boc for amines during coupling to prevent undesired nucleophilic attacks .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in heterocycle formation .

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